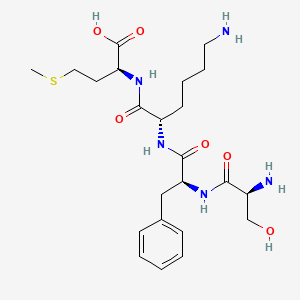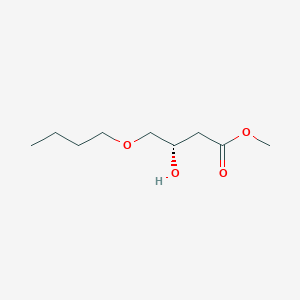
Methyl (3S)-4-butoxy-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-4-butoxy-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group attached to a hydroxybutanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-4-butoxy-3-hydroxybutanoate typically involves the esterification of (3S)-4-butoxy-3-hydroxybutanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-4-butoxy-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium alkoxide in an alcohol solvent under reflux.
Major Products Formed
Oxidation: Methyl (3S)-4-butoxy-3-oxobutanoate.
Reduction: Methyl (3S)-4-butoxy-3-hydroxybutanol.
Substitution: Methyl (3S)-4-alkoxy-3-hydroxybutanoate.
Applications De Recherche Scientifique
Methyl (3S)-4-butoxy-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl (3S)-4-butoxy-3-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3S)-4-methoxy-3-hydroxybutanoate
- Methyl (3S)-4-ethoxy-3-hydroxybutanoate
- Methyl (3S)-4-propoxy-3-hydroxybutanoate
Uniqueness
Methyl (3S)-4-butoxy-3-hydroxybutanoate is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
666740-63-2 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
methyl (3S)-4-butoxy-3-hydroxybutanoate |
InChI |
InChI=1S/C9H18O4/c1-3-4-5-13-7-8(10)6-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
KBLGBYVYWJIJCG-QMMMGPOBSA-N |
SMILES isomérique |
CCCCOC[C@H](CC(=O)OC)O |
SMILES canonique |
CCCCOCC(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


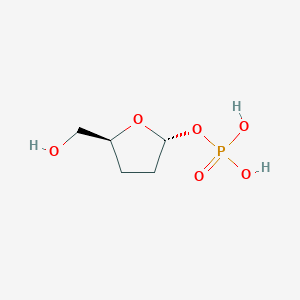
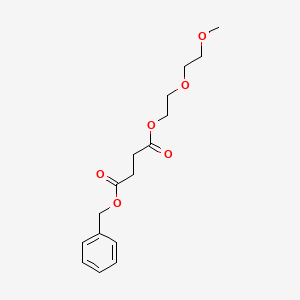
![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12527425.png)
![(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid](/img/structure/B12527431.png)
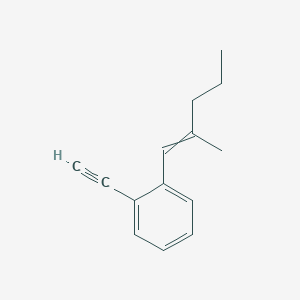

![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
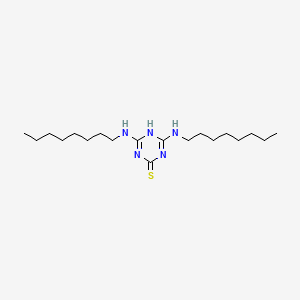
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
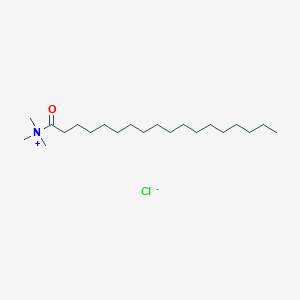
![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)

![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
